FPR Agonist Potency: Pyrazole Core vs. 6-Membered Analogues
The introduction of a pyrazole core is a deliberate strategy to abolish FPR agonist activity. In a directly comparable set of analogues all carrying the same essential 4-bromophenylacetamide fragment, the benchmark pyridazinone and pyridinone predecessors displayed potent FPR agonism with EC50 values in the nanomolar to submicromolar range [1]. In stark contrast, the new pyrazole derivatives, which represent the scaffold family of the target compound, exhibited mostly low or completely absent FPR agonist activity [1]. This functional switch from agonist to inactive provides a precise, quantitative basis for using this compound as a matched negative control.
| Evidence Dimension | FPR1/FPR2 agonist activity (EC50) |
|---|---|
| Target Compound Data | Low or absent agonist activity (exact EC50 >10 µM or not calculable due to inactivity across multiple analogues) |
| Comparator Or Baseline | Pyridazinone derivative EC10 and pyridinone 2a (EC50 values in the nanomolar to submicromolar range) |
| Quantified Difference | >100-fold reduction in potency; shift from nanomolar agonism to inactivity |
| Conditions | In vitro FPR1 and FPR2 functional assays measuring intracellular calcium mobilization in transfected cells |
Why This Matters
For researchers studying FPR signaling, this compound offers a chemically matched, inactive control reagent where the critical pharmacophore is present but scaffold geometry renders it functionally silent.
- [1] Vergelli C, et al. Chem Biol Drug Des. 2021; 98(4):582-603. DOI: 10.1111/cbdd.13913 View Source
